5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is a heterocyclic compound characterized by a pyridazine ring that is substituted with a chlorine atom and a piperazine ring featuring an acetyl group. Its molecular formula is CHClNO, and it possesses a molecular weight of approximately 255.71 g/mol. The compound's structure includes a piperazine moiety, which is known for its role in various pharmacological activities, making this compound of interest in medicinal chemistry and drug development.

- Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may convert certain functional groups to alcohols or amines.

- Substitution: The chlorine atom in the pyridazine ring can be replaced by various nucleophiles like amines, thiols, or alkoxides under basic conditions.

Preliminary studies suggest that 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one exhibits significant biological activity. It has been associated with potential anticancer properties through its interaction with enzymes involved in DNA replication and repair. The compound may inhibit key signaling pathways in cancer cells, leading to apoptosis (programmed cell death) or cell cycle arrest.

The synthesis of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one typically involves several key steps:

- Formation of the Pyridazine Ring: This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Piperazine Substitution: A piperazine derivative reacts with the chloropyridazine intermediate via nucleophilic substitution.

- Acetylation: Finally, the piperazine ring undergoes acetylation using acetic anhydride or acetyl chloride under basic conditions.

In industrial settings, these methods may be optimized for large-scale production, employing continuous flow reactors and high-throughput screening to enhance yield and selectivity.

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one has potential applications in pharmaceuticals, particularly as an anticancer agent. Its unique structural features may allow it to interact with specific biological targets, making it a candidate for further drug development studies. Additionally, it could serve as a precursor for synthesizing other biologically active compounds due to its versatile reactivity.

Interaction studies have indicated that 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one may engage with various molecular targets within cells, particularly those involved in cancer progression. By inhibiting specific enzymes or pathways associated with tumor growth, the compound could play a role in therapeutic strategies against malignancies.

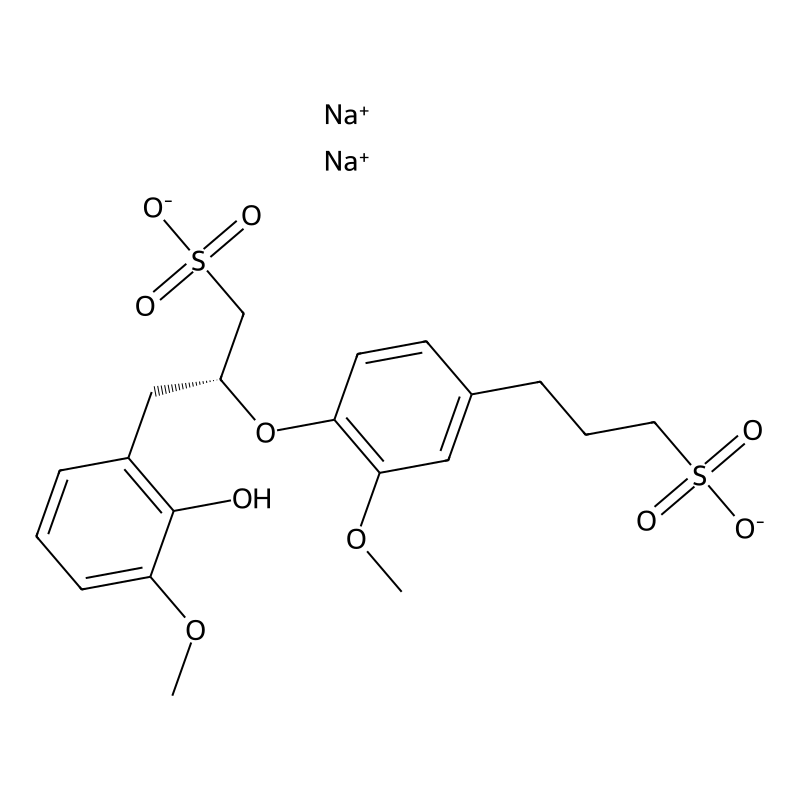

Several compounds share structural similarities with 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| 4-Chloropyridazine | Lacks the piperazine and acetyl groups | Simpler structure with limited biological activity |

| 4-(4-Acetylpiperazin-1-yl)pyridazine | Similar piperazine substitution but different positioning | Variation in biological activity due to structural differences |

| 5-(4-Methylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one | Contains a methyl group instead of an acetyl group | Changes chemical properties and potential interactions |

The uniqueness of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one lies in its combination of the acetylpiperazine and chloropyridazine moieties, which provide distinct chemical reactivity and potential biological activity compared to its analogs.